D-gamma-glutamyl-D-glutamic acid

Description

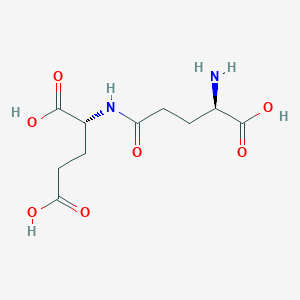

D-γ-Glutamyl-D-glutamic acid (CAS: 4553-17-7) is a poly(γ-glutamic acid) composed of repeating D-glutamic acid units linked via γ-glutamyl bonds, forming a linear chain . Its molecular formula is C₁₀H₁₆N₂O₇, with a molecular weight of 276.24 g/mol. This compound is integral to glutathione metabolism, a critical pathway for cellular antioxidant defense and inflammation regulation . It is synthesized enzymatically via γ-glutamyl transpeptidase (GGT), which catalyzes the transfer of γ-glutamyl groups to acceptor molecules, including amino acids and peptides .

D-γ-Glutamyl-D-glutamic acid exhibits unique physicochemical properties due to its stereochemistry (D-configuration) and polymeric structure. Unlike L-isoforms, its D-conformation confers resistance to enzymatic degradation, enhancing stability in biological systems . It is stored as a powder at -20°C (3-year stability) or dissolved in solvents at -80°C (6-month stability) for experimental use .

Properties

Molecular Formula |

C10H16N2O7 |

|---|---|

Molecular Weight |

276.24 g/mol |

IUPAC Name |

(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m1/s1 |

InChI Key |

OWQDWQKWSLFFFR-PHDIDXHHSA-N |

Isomeric SMILES |

C(CC(=O)N[C@H](CCC(=O)O)C(=O)O)[C@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Polycondensation Approach

One of the most significant methods for synthesizing D-gamma-glutamyl-D-glutamic acid involves the polycondensation of protected glutamic acid derivatives. A notable approach described in the literature involves using γ-glutamyl-glutamic acid-α,α'-di-t-butyl-γ-pentachlorophenyl ester as a key intermediate. This method offers several advantages, particularly in avoiding transpeptidation reactions that can occur under basic conditions.

The synthesis pathway involves the following critical steps:

- Preparation of α-t-Butyl-D-glutamic acid methyl ester hydrochloride by catalytic hydrogenation of N-carbobenzoxy-α-t-butyl-D-glutamic acid methyl ester

- Coupling with N-carbobenzoxy-α-t-butyl-D-glutamic acid pentachlorophenyl ester to form the dipeptide methyl ester

- Saponification of the methyl ester to obtain the free acid

- Conversion to the dipeptide active ester

- Catalytic hydrogenation in the presence of HCl to yield α-t-butyl-D-glutamyl-α-t-butyl-D-glutamic acid pentachlorophenyl ester hydrochloride

- Polymerization in dimethylformamide with triethylamine

- Treatment with trifluoroacetic acid to obtain the final product

This methodology employs t-butyl ester protecting groups that can be removed under mild acidic conditions, effectively eliminating the risk of transpeptidation that plagued earlier synthetic approaches.

Traditional Peptide Synthesis

Traditional peptide synthesis methods can also be adapted for the preparation of this compound, though with certain challenges. These approaches generally involve:

- Appropriate protection of the amino and carboxyl groups to prevent undesired reactions

- Formation of the peptide bond between the gamma-carboxyl group of one D-glutamic acid and the alpha-amino group of another

- Selective deprotection steps to yield the final product

However, conventional peptide synthesis techniques face unique challenges when applied to gamma-glutamyl peptides. The glutamic acid monomers are prone to form carboxylic anhydrides, which can participate in cyclization reactions. Therefore, the entire process necessitates careful protection and deprotection steps, making it relatively complex with potential for numerous by-products that complicate purification.

Dimer Condensation Polymerization

An optimized chemical synthesis method developed by Sanda et al. in 2001 involves synthesizing this compound through glutamic acid dimer condensation. This approach simplifies the synthesis process compared to traditional peptide synthesis techniques and offers improved efficiency.

Microbial Fermentation Methods

Direct Fermentation Production

This compound can be sourced from microbial fermentation processes, typically utilizing bacteria from the Bacillus genus. While many studies focus on poly-gamma-glutamic acid (γ-PGA) production, the principles can be adapted for dipeptide synthesis.

The microbial route offers several advantages:

- Environmentally friendly approach

- Cost-effectiveness for large-scale production

- Potential for high-purity product recovery

Fermentation Conditions and Optimization

The successful production of this compound via fermentation requires careful optimization of various parameters. The following table summarizes key fermentation conditions based on research findings:

Research indicates that the addition of divalent metal ions, particularly Fe²⁺, can significantly enhance production. In one study, the γ-PGA yield increased from 40.668 g/L in the control group to 70.436 g/L in the group supplemented with exogenous ions. After further optimization of agitation and aeration parameters, yields of 76.848 g/L were achieved.

D-Glutamic Acid Sourcing for Peptide Formation

A critical step in the microbial production of this compound is obtaining the D-glutamic acid component. This can be accomplished through:

- Direct racemization of L-glutamic acid to D-glutamic acid using bacterial glutamate racemase enzymes

- Chemical resolution methods using appropriate resolving agents

A patented method for preparing D-glutamic acid (D-Glu) uses Pidolidone as a raw material and proceeds through esterification, racemization, fractionation, hydrolysis, and ion-exchange steps. This method achieves D-Glu with a chiral purity of 99.5%-99.7% and yields of 84-86%. The process involves the following steps:

- Reaction of Pidolidone with methanol in the presence of hydrogen chloride catalyst

- Addition of D-tartrate as a resolving agent and salicylic aldehyde as a racemization catalyst

- Hydrolysis of the resulting D-Glu ester-D-tartrate complex

- Separation using cation exchange resin column chromatography

This high-purity D-glutamic acid can serve as an excellent starting material for subsequent peptide formation reactions.

Enzymatic Synthesis Methods

Gamma-Glutamyltransferase Approach

Enzymatic methods offer promising alternatives for the synthesis of this compound. The enzyme gamma-glutamyltransferase (GGT) plays a central role in these approaches. GGT can catalyze:

- The hydrolytic removal of gamma-glutamyl groups from substrates

- The transfer of gamma-glutamyl moieties to amino acids or dipeptides

When both the donor and receptor molecules are glutamic acid, this enzymatic process can facilitate the synthesis of gamma-glutamyl peptides, including this compound under appropriate conditions.

RimK Enzyme Pathway

In 2011, Kino et al. discovered that the ribosomal protein S6 modifying enzyme called RimK in Escherichia coli can promote the synthesis of γ-PGA from L-glutamic acid. This finding opens up potential enzymatic routes for more efficient production of gamma-glutamyl peptides, including our target compound.

Limitations of Enzymatic Methods

Despite their promise, enzymatic methods face several challenges:

- The content of key enzymes like GGT is relatively low in natural systems

- Isolation and purification of these enzymes is challenging

- Some enzymes, such as GGT, only exhibit gamma-PGA synthesis activity when associated with cell membranes

These limitations have prompted ongoing research to identify more readily available enzymes that can efficiently catalyze these reactions, potentially eliminating current constraints on enzymatic synthesis methods.

Comparative Analysis of Preparation Methods

Yield and Purity Comparisons

The various preparation methods for this compound differ significantly in terms of yield, purity, and efficiency. The following table presents a comparative analysis:

| Method | Typical Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Synthesis (Protected Peptide) | 65-85% | >98% | High purity, controlled reaction conditions | Complex multi-step process, requires toxic reagents |

| Microbial Fermentation | 70-80 g/L | 95-99% | Environmentally friendly, cost-effective for scale-up | Variable yields, complex purification |

| Enzymatic Synthesis | 50-70% | >99% | High stereoselectivity, mild reaction conditions | Enzyme availability and stability issues |

The selection of the most appropriate method depends on various factors including scale of production, purity requirements, available resources, and environmental considerations.

Practical Considerations for Method Selection

Several factors should guide the selection of the optimal preparation method:

- Scale requirements : Chemical synthesis may be preferable for small-scale laboratory preparations, while fermentation offers advantages for industrial-scale production

- Equipment availability : Enzymatic methods may require specialized bioreactors and purification systems

- Expertise : Different methods require distinct technical expertise in organic synthesis, microbiology, or enzyme technology

- Regulatory considerations : Some applications may require specific purity profiles or absence of certain contaminants

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of the γ-glutamyl bond occurs in aqueous environments, particularly under enzymatic catalysis. Key features include:

-

Reagents/Conditions : Water as the nucleophile, facilitated by γ-glutamyl transpeptidase (GGT) at physiological pH .

-

Products : Yields two D-glutamic acid molecules.

-

Mechanistic Insight :

GGT-mediated hydrolysis involves a two-step process:

Transpeptidation

This reaction transfers the γ-glutamyl moiety to acceptor substrates (e.g., amino acids or peptides):

-

Reagents/Condients : Requires GGT and acceptor molecules (e.g., L-methionine, glycine). Optimal activity occurs at pH 8–9 .

-

Products : Forms new γ-glutamyl compounds (e.g., γ-glutamyl-methionine).

-

Biological Relevance : Critical for glutathione metabolism and bacterial cell wall remodeling .

Autotranspeptidation

A specialized transpeptidation where the donor molecule acts as its own acceptor:

Role of γ-Glutamyl Transpeptidase (GGT)

GGT catalyzes all three reactions through a conserved mechanism:

Structural Requirements :

-

The enzyme’s oxyanion hole stabilizes transition states during nucleophilic attacks.

-

D-stereochemistry of the substrate limits binding affinity in most eukaryotic GGTs, making bacterial enzymes primary mediators .

Catalytic Residue Identification

-

Thr391 in E. coli GGT was identified as the catalytic nucleophile using affinity labeling and mass spectrometry . Mutation of this residue abolishes enzymatic activity.

Kinetic Parameters

-

Transpeptidation Efficiency : Dependent on acceptor substrate concentration, with values ranging 0.1–5 mM .

Comparative Reaction Analysis

| Reaction Type | Primary Products | Catalytic Enzyme | Biological Context |

|---|---|---|---|

| Hydrolysis | D-Glutamic acid | GGT | Glutamate recycling |

| Transpeptidation | γ-Glutamyl-amino acid | GGT | Peptide crosslinking in bacteria |

| Autotranspeptidation | γ-Glutamyl oligomers | GGT | Stress response in microbes |

Scientific Research Applications

D-γ-Glutamyl-D-glutamic acid is a poly(γ-glutamic acid) consisting of repeating units of D- and D-glutamic acid in a linear chain . Research into glutamic acid polymers, including D-γ-glutamyl-D-glutamic acid, reveals several applications, particularly in the biomedical and biotechnological fields.

Scientific Research Applications

Bacillus anthracis capsule is made of γ-d-glutamic acid and acts as a virulence factor but is a poor immunogen .

Immunomodulation

Glutaminase from Bacillus amyloliquefaciens can be used to synthesize γ-D-glutamyl-L-tryptophan (γ-D-Glu-L-Trp), which has immunomodulatory properties .

Role in bacterial physiology

Gamma-glutamyl transpeptidase (GGT) is present in all life forms and is used for glutathione degradation . GGTs from unicellular prokaryotes have different physiological functions in Gram-positive and Gram-negative bacteria . Deletion or inhibition of the GGT enzyme in E. coli led to increased extracellular leakage of glutathione . Bacillus subtilis GGT may act as an exopeptidase, catalyzing the cleavage of glutamate from the amino-terminal of medium-sized poly-γ-glutamic acid (PGA) fragments .

Enhancement of Anthrax Toxin

The poly-γ-d-glutamic acid (PGA) capsule is a major virulence factor of Bacillus anthracis . Animal studies have shown that PGA, when administered intravenously with lethal toxin (LT), significantly increases the rate of death in mice compared to LT alone .

Neurotransmission

Mechanism of Action

D-gamma-glutamyl-D-glutamic acid exerts its effects through the activity of gamma-glutamyl transpeptidase, which cleaves the gamma-glutamyl bond and transfers the gamma-glutamyl group to other molecules . This enzyme plays a critical role in maintaining cellular redox homeostasis and is involved in various physiological processes, including antioxidant defense and detoxification .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-γ-Glutamyl-L-glutamic Acid

- Structural Differences :

L-γ-Glutamyl-L-glutamic acid (CAS: 1116-22-9) is the stereoisomer of D-γ-glutamyl-D-glutamic acid, with identical molecular weight (276.24 g/mol) and formula (C₁₀H₁₆N₂O₇) but L-configuration at all chiral centers . - Biological Activity :

The L-isoform is biologically inactive due to its inability to bind γ-glutamyl transpeptidase (GGT) or participate in glutathione metabolism. It is primarily used as a negative control in studies investigating D-isoform-specific effects . - Stability :

Both isomers share similar storage conditions, but the L-form is more susceptible to proteolytic cleavage in vivo, limiting its functional utility .

γ-Glutamyl Dipeptides

Glutathione (GSH) and Derivatives

- Glutathione (γ-L-Glutamyl-L-cysteinylglycine) :

GSH (CAS: 70-18-8) is a tripeptide with a γ-glutamyl bond, serving as the primary cellular antioxidant. Unlike D-γ-glutamyl-D-glutamic acid, GSH directly scavenges reactive oxygen species (ROS) and requires NADPH for regeneration . - D-γ-Glutamyl-L-cysteinylglycine :

A synthetic GSH analog with mixed D/L-configurations. It exhibits reduced antioxidant capacity compared to native GSH due to poor recognition by glutathione reductase .

Poly-D-glutamic Acid (PGA)

- Structure :

PGA is a high-molecular-weight polymer of D-glutamic acid linked via α- or γ-bonds. Unlike D-γ-glutamyl-D-glutamic acid (a dimer), PGA forms large, branched structures . - Applications :

PGA is used industrially as a biodegradable hydrogel, whereas D-γ-glutamyl-D-glutamic acid is restricted to research on glutathione metabolism .

Key Research Findings

Metabolic Pathways :

D-γ-Glutamyl-D-glutamic acid is downregulated during oxidative stress, suggesting feedback regulation in glutathione synthesis .

Enzyme Specificity :

γ-Glutamyl transpeptidase (GGT) selectively processes D-γ-glutamyl-D-glutamic acid over L-isoforms, highlighting stereochemical precision in enzyme-substrate interactions .

Thermodynamic Stability : D-isoforms exhibit higher thermal stability than L-isoforms, as evidenced by differential scanning calorimetry (DSC) studies .

Biological Activity

D-gamma-glutamyl-D-glutamic acid is a dipeptide formed by the linkage of D-gamma-glutamyl and D-glutamic acid. This compound is notable for its biological activities, particularly within microbial systems, and has implications in various physiological processes.

1. Metabolic Role

This compound is involved in several metabolic pathways. It has been shown to promote mitochondrial respiration and enhance ATP generation in cells by catalyzing the synthesis of glutamate and alpha-ketoglutarate. This process is essential for cellular energy metabolism and overall cellular function .

2. Physiological Functions

The compound is primarily found in certain bacteria, where it plays a significant role in cell wall structure and integrity. For example, it serves as an interpeptide bridge in the murein layer of some micrococci and coryneform bacteria, contributing to the stability and rigidity of bacterial cell walls .

Table 1: Biological Functions of this compound

| Function | Description |

|---|---|

| Mitochondrial Respiration | Enhances ATP generation by facilitating key metabolic reactions |

| Cell Wall Structure | Acts as an interpeptide bridge in bacterial murein |

| Glutathione Synthesis Inhibition | Potent inhibitor of glutathione synthesis, affecting redox stability |

3. Interaction with Other Compounds

This compound has been identified as a potent inhibitor of glutathione synthesis, which may have implications for liver function since it can alter redox stability within hepatic tissues . This inhibition could potentially affect detoxification processes in mammals, given that D-glutamate is not oxidized by D-amino acid oxidases.

4. Microbial Production

Research indicates that certain bacteria, such as Bacillus subtilis, utilize this compound for synthesizing poly-γ-glutamic acid (γ-PGA), a biopolymer with various applications including biomedicine and agriculture. The production of γ-PGA is enhanced under nutrient-starved conditions, where it serves as a nitrogen source .

Case Study: γ-PGA Production in Bacillus subtilis

In a study involving Bacillus subtilis, researchers observed that the presence of this compound significantly influenced the yield and molecular mass of γ-PGA produced. The enzymatic activity of gamma-glutamyl transpeptidase (GGT) was crucial in hydrolyzing γ-PGA into smaller fragments, which could then be utilized as nitrogen sources during nutrient scarcity .

5. Industrial Applications

The unique properties of this compound have led to its exploration as a biocatalyst in industrial applications. Bacterial GGTs are being studied for their potential in green chemistry processes, facilitating the synthesis of various compounds efficiently and stereospecifically .

Q & A

Q. How to design a robust pharmacokinetic study for D-γ-glutamyl-D-glutamic acid in animal models?

- Methodology : Administer the compound via intravenous and oral routes to compare bioavailability. Use microdialysis probes for real-time monitoring in target tissues (e.g., liver or brain). Pharmacokinetic modeling (e.g., non-compartmental analysis) should account for rapid renal clearance due to its hydrophilic nature .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.